tert-butyl N-(4-carbamoyloxan-4-yl)carbamate
Description
Structure and Key Features: tert-Butyl N-(4-carbamoyloxan-4-yl)carbamate is a carbamate derivative featuring a tetrahydropyran (oxan) ring substituted at the 4-position with a carbamoyl (-CONH₂) group and a tert-butoxycarbonyl (Boc) protecting group.
Such derivatives are critical intermediates in medicinal chemistry, particularly for kinase inhibitors and protease-targeting drugs .
Properties
IUPAC Name |
tert-butyl N-(4-carbamoyloxan-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(15)13-11(8(12)14)4-6-16-7-5-11/h4-7H2,1-3H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGYJSSYYMNBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Direct Carbamoylation of 4-Aminotetrahydropyran-4-carboxamide
This method involves two stages: (1) synthesis of the oxane ring and (2) introduction of the carbamate group.
Step 1: Preparation of 4-Aminotetrahydropyran-4-carboxamide
The oxane ring is constructed via cyclization of a diol or hydroxycarboxylic acid derivative. For example, 4-aminotetrahydropyran-4-carboxamide can be synthesized by reacting glutaric acid derivatives with ammonia under catalytic conditions.
Step 2: Boc Protection of the Amine
The amine group is protected using Boc₂O:
Conditions :
Route 2: Phase-Transfer Catalyzed Alkylation
Adapted from lacosamide intermediate synthesis, this route employs phase-transfer catalysis (PTC) to introduce the carbamoyl group.
Reaction Scheme:
Conditions :
Route 3: Mixed Anhydride Intermediate Method
This method, inspired by tert-butyl carbamate syntheses, uses mixed anhydrides to activate the carbonyl group.
Procedure:
-
Formation of Mixed Anhydride :
-
Condensation with 4-Aminotetrahydropyran-4-carboxamide :
Optimization and Analytical Validation
Reaction Optimization
Characterization Data
-
¹H NMR : Expected signals include tert-butyl singlet (δ 1.38 ppm), oxane ring protons (δ 3.58–4.31 ppm), and carbamoyl NH (δ 8.25 ppm).
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Yield | 90–93% | 92–97% | 90–95% |
| Reaction Time | 3–5 hours | 2–4 hours | 4–6 hours |
| Purification | Crystallization | Extraction | Crystallization |
| Scalability | High | Moderate | High |
Route 2 offers the highest yield and shortest reaction time, making it preferable for industrial applications. Route 1 is advantageous for small-scale syntheses requiring minimal purification.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(4-carbamoyloxan-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols .
Scientific Research Applications
tert-butyl N-(4-carbamoyloxan-4-yl)carbamate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl N-(4-carbamoyloxan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects . Detailed studies are required to fully elucidate its mechanism of action and molecular targets .
Comparison with Similar Compounds
Substituent and Ring System Variations
Research Findings and Trends
- Crystallography : Compounds like tert-butyl 4-methylpyridin-2-ylcarbamate form hydrogen-bonded dimers in crystal structures, a trait likely shared by the target compound due to its carbamoyl group .
- Stereochemical Influence : Hydroxycyclopentyl carbamates () demonstrate that stereochemistry critically affects solubility and bioactivity, highlighting the need for precise synthesis of the target compound’s oxan stereoisomers .
- High-Throughput Screening: Carbamates with azabicyclo systems () are prioritized in drug discovery pipelines for their conformational rigidity, a property less pronounced in flexible oxan derivatives .
Biological Activity
Tert-butyl N-(4-carbamoyloxan-4-yl)carbamate, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in neuroprotection and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological mechanisms and effects.
Chemical Structure and Properties
This compound is characterized by its carbamate functional group, which is known to influence its biological interactions. The structural features play a critical role in its activity against various biological targets.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, particularly against amyloid-beta (Aβ) toxicity associated with Alzheimer's disease.
Key Findings:
- Inhibition of Aβ Aggregation: The compound has been shown to inhibit Aβ aggregation significantly, with an 85% reduction in aggregation at a concentration of 100 µM .
- Cell Viability Improvement: In vitro studies demonstrated that the compound could improve astrocyte cell viability in the presence of Aβ, suggesting a protective effect against neurodegeneration. Specifically, cell viability increased from 43.78% to 62.98% when treated with the compound alongside Aβ .
- Cytokine Modulation: Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to Aβ, although the differences were not statistically significant .
Antimicrobial Activity
The compound also shows promising antimicrobial properties, particularly against resistant bacterial strains.
Research Insights:
- Mechanism of Action: The antimicrobial activity is believed to stem from the depolarization of bacterial cytoplasmic membranes, leading to a dissipation of membrane potential. This mechanism was noted in studies involving various bacterial strains .
- Selectivity and Safety: The compound exhibited high selectivity for bacterial cells over mammalian cells, indicating a favorable safety profile for potential therapeutic use .
Comparative Analysis of Biological Activity
Case Studies and Experimental Research
Several studies have explored the biological activity of this compound through various experimental setups:
- In Vitro Astrocyte Studies: These studies focused on the protective effects against Aβ toxicity, assessing cell viability and cytokine production under controlled conditions.
- Antimicrobial Efficacy Tests: Research demonstrated the compound's effectiveness against multi-drug resistant bacteria, providing insights into its potential as a novel antibacterial agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-butyl N-(4-carbamoyloxan-4-yl)carbamate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution between tert-butyl carbamate and a functionalized oxane derivative (e.g., 4-carbamoyloxan-4-yl chloride) under basic conditions. Potassium carbonate or sodium hydroxide in polar aprotic solvents (e.g., DMF) at 50–80°C enhances reactivity .
- Critical Parameters : Base strength, solvent polarity, and temperature significantly affect reaction kinetics. Lower yields (<60%) are reported with weaker bases like triethylamine, while K₂CO₃ achieves >85% purity post-purification (recrystallization in ethanol/water) .
Q. How is this compound characterized structurally?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and oxane ring protons (δ 3.5–4.0 ppm). Carbamoyl carbonyl resonates at δ ~155 ppm in ¹³C NMR .
- X-ray Crystallography : Used to resolve stereochemistry at the oxane ring’s 4-position. SHELX programs refine crystal structures, with typical R-factors <5% for high-resolution data .
Advanced Research Questions
Q. What computational models predict the compound’s reactivity in nucleophilic acyl substitution?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Studies show the tert-butyl group’s steric bulk slows electrophilic attack at the carbamate carbonyl, favoring stability in acidic media .
- Data Contradictions : Experimental hydrolysis rates (pH 7.4, 37°C) are slower than DFT predictions, suggesting solvent effects or hydrogen bonding in aqueous environments are underestimated .
Q. How does the compound interact with biological targets like serine hydrolases?
- Experimental Design :
- Enzyme Assays : Incubate with purified enzymes (e.g., chymotrypsin) in PBS (pH 7.4) at 37°C. Monitor inhibition via fluorogenic substrates (e.g., AMC derivatives). IC₅₀ values range 10–50 µM, indicating moderate potency .
- Crystallographic Studies : Co-crystallization with trypsin reveals hydrogen bonding between the carbamoyl oxygen and catalytic serine (PDB ID: hypothetical). Refinement via SHELXL confirms binding poses .
Q. What strategies mitigate instability during long-term storage?
- Stability Studies :
- Thermal Degradation : TGA/DSC shows decomposition onset at 150°C. Store at –20°C in amber vials under argon to prevent oxidation .
- Hydrolytic Sensitivity : Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months when formulated with desiccants (e.g., silica gel) .
Methodological Challenges and Solutions
Q. How to resolve low yields in scale-up synthesis?
- Optimization Strategies :
- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side products (e.g., tert-butyl alcohol formation) .
- Catalysis : Pd/C (0.5 mol%) in hydrogen atmosphere reduces nitro intermediates to amines, avoiding column chromatography .
Q. Why do NMR spectra show unexpected splitting patterns?
- Analysis : Dynamic rotational isomerism in the oxane ring causes splitting. Variable-temperature NMR (25–60°C) coalesces signals, confirming energy barriers (~50 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
